3,6-Dimethyl-4-octyne-3,6-diol
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of precursor compounds. While the provided papers do not directly describe the synthesis of 3,6-Dimethyl-4-octyne-3,6-diol, they do mention the synthesis of related compounds. For instance, the synthesis of 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile involves the interaction of tetracyanoethylene with a cyclohexanedione derivative . This process could potentially be adapted for the synthesis of 3,6-Dimethyl-4-octyne-3,6-diol by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. The paper on the quantitative analyses of dimethylcyclohexenes provides insights into the correlation between structure and stereochemistry . Although it does not directly analyze 3,6-Dimethyl-4-octyne-3,6-diol, the principles of stereochemistry and structure elucidation could be applied to this compound as well.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving complex organic molecules. For example, the radical cascade reaction with 1,4-dienes and 1,4-enynes demonstrates the potential for creating bicyclo[3.3.0]octane derivatives. This suggests that 3,6-Dimethyl-4-octyne-3,6-diol could also undergo similar radical reactions, possibly leading to interesting derivatives with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. While the papers do not provide data on 3,6-Dimethyl-4-octyne-3,6-diol, they do offer analytical techniques such as gas chromatography for analyzing isomeric compounds . These techniques could be employed to determine the physical and chemical properties of 3,6-Dimethyl-4-octyne-3,6-diol, such as boiling point, melting point, solubility, and reactivity.
Scientific Research Applications
Synthesis and Chemical Properties
- An efficient synthesis and rearrangement of 3-methyl-1,4-pentadiyne-3-ol using perrhenate- and Mo(VI)-catalysts has been reported. The by-products, including 3,6-dimethyl-1,4,7-octatriyne-3,6-diol, were isolated and spectroscopically characterized, suggesting a possible reaction mechanism for the formation of these by-products (Buser, Pauling, Thum, & Bonrath, 2002).
Applications in Material Science
- The molecule meso-3,6-Dimethyl-3,6-bis(tert-butyldimethylsilyloxy)-1,7-octadiyne exhibits a strictly antiperiplanar arrangement of the alkane chain with specific dihedral angles, which can be critical for understanding molecular interactions in material science and crystal engineering (Wicki, Grüschow, Lüthi, Grothe, Capelli, Hauser, & Keese, 1998).
Industrial Chemistry
- In industrial chemistry, studies have been conducted on the vinylation of 3,6-dimethyl-4-octyne-3,6-diol by acetylene. The influence of solvents, catalysts, reaction duration, and temperature on the reaction speed was investigated, contributing to the development of technology for obtaining acetylene diols and their vinyl ethers (Yusupova, Abdukarimova, Rajabov, & Khalimova, 2020).
Safety And Hazards
Users should avoid contact with skin and eyes when handling “3,6-Dimethyl-4-octyne-3,6-diol”. Formation of dust and aerosols should be avoided. Exposure should be avoided and special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .
properties
IUPAC Name |
3,6-dimethyloct-4-yne-3,6-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-9(3,11)7-8-10(4,12)6-2/h11-12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYADIDKTLPDGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CC(C)(CC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041475 | |
Record name | 3,6-Dimethyl-4-octyne-3,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid | |
Record name | 4-Octyne-3,6-diol, 3,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3,6-Dimethyl-4-octyne-3,6-diol | |
CAS RN |
78-66-0, 1321-87-5 | |
Record name | 3,6-Dimethyl-4-octyne-3,6-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dimethyl-4-octyne-3,6-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Surfynol 82 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Surfynol 82 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Octyne-3,6-diol, 3,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,6-Dimethyl-4-octyne-3,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dimethyloct-4-yne-3,6-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,6-DIMETHYL-4-OCTYNE-3,6-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFO2D7A38Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIMETHYLOCTYNEDIOL (MIXED ISOMERS) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMI4DW1DPY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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